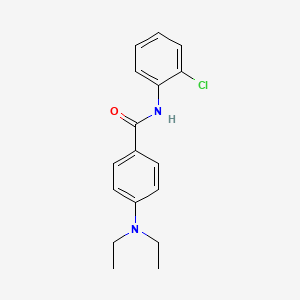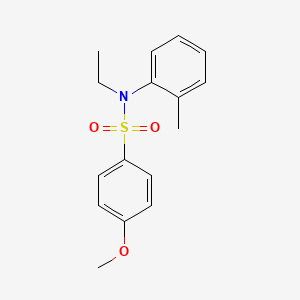![molecular formula C22H26N2O3 B5595010 (1S*,5R*)-6-(cyclopropylmethyl)-3-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5595010.png)
(1S*,5R*)-6-(cyclopropylmethyl)-3-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex bicyclic structures, such as the one described, involves multi-step synthetic routes, employing strategies like cyclization reactions, functional group transformations, and stereochemical control to achieve the desired molecular framework. Similar compounds, like those derived from 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol and 3,7-dimethyl-9-amino-3,7-diazabicyclo[3.3.1]nonan-9-carboxamide, have been synthesized and studied, providing insights into the synthetic methodologies that could be applicable to the target molecule (Fernández et al., 1995), (Fernández et al., 1992).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by complex bicyclic systems, often adopting specific conformations that are crucial for their chemical reactivity and interactions. Studies on similar diazabicyclo nonanes and related structures have shown that these molecules can adopt chair-chair or boat-chair conformations, influenced by substituents and intramolecular interactions (Weber et al., 2001), (Venkateswaramoorthi et al., 2012).
Chemical Reactions and Properties
The reactivity of such molecules can vary widely, depending on the functional groups present and the overall molecular structure. For example, compounds with similar bicyclic diazabicyclo structures have been shown to participate in a variety of chemical reactions, including Mannich reactions, highlighting their potential as intermediates in synthetic organic chemistry (Yarmukhamedov et al., 2005).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystal structure, are crucial for understanding their behavior in different environments and for their application in various fields. X-ray crystallography and NMR spectroscopy are essential tools for elucidating the three-dimensional structure and conformational preferences of such molecules (Izquierdo et al., 1989).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are directly influenced by the molecular structure and the nature of the functional groups present. For instance, studies on the synthesis and structural analysis of related amides and esters derived from diazabicyclo nonanes provide insights into the electron-donating and withdrawing effects of substituents, which can significantly affect the chemical properties of the molecule (Fernández et al., 1992), (Izquierdo et al., 1989).
科学的研究の応用
Structural and Conformational Studies
Research has been conducted on the structural and conformational aspects of diazabicyclanones and diazabicyclanols, providing insights into their molecular structures and preferred conformations. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds in scientific research (Gálvez et al., 1985).
Synthetic Approaches and Biological Activity
Synthesis techniques have been developed for bicyclic σ receptor ligands with cytotoxic activity, showcasing the potential therapeutic applications of these compounds. Specific stereoisomers of these compounds have demonstrated high receptor affinity and significant cell growth inhibition in various tumor cell lines, indicating their relevance in oncological research (Geiger et al., 2007).
Novel Derivatives and Pharmacological Screening
New derivatives of 3,7-diazabicyclo[3.3.1]nonan-9-one have been synthesized to study their biological activity and toxicity. These compounds have shown local anesthetic activity and low toxicity, underscoring their potential in developing new pharmacological agents (Malmakova et al., 2021).
特性
IUPAC Name |
(1S,5R)-6-(cyclopropylmethyl)-3-(3,6-dimethyl-1-benzofuran-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-13-3-8-18-14(2)20(27-19(18)9-13)22(26)23-11-16-6-7-17(12-23)24(21(16)25)10-15-4-5-15/h3,8-9,15-17H,4-7,10-12H2,1-2H3/t16-,17+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCZZEKTNXUZRW-DLBZAZTESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(O2)C(=O)N3CC4CCC(C3)N(C4=O)CC5CC5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)C(=C(O2)C(=O)N3C[C@@H]4CC[C@H](C3)N(C4=O)CC5CC5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(dimethylamino)benzoyl]-5-methyl-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5594932.png)
![6-[2-(4-bromobenzoyl)carbonohydrazonoyl]-2,3-dimethoxybenzoic acid](/img/structure/B5594940.png)



![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5594976.png)
![3-(3-methoxyphenyl)-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}propanamide](/img/structure/B5594977.png)
![5-{[2,5-dimethyl-1-(2-naphthyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5594983.png)
![2-(4-{[2-(3-fluorophenyl)azepan-1-yl]carbonyl}-1H-1,2,3-triazol-1-yl)ethanamine](/img/structure/B5594995.png)

![2-chloro-N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5595012.png)
![N-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5595016.png)
![N-(3-methylphenyl)-6-(4-methyl-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5595024.png)
![4-{5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5595040.png)